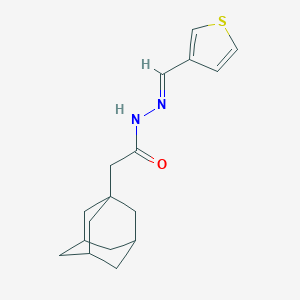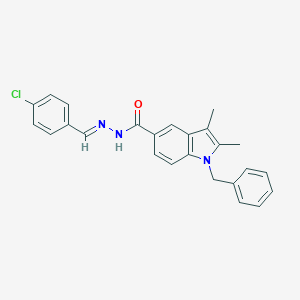![molecular formula C20H19ClN8O B454403 5-(4-CHLOROPHENYL)-7-METHYL-N'-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE](/img/structure/B454403.png)
5-(4-CHLOROPHENYL)-7-METHYL-N'-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of hydrazine-coupled pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization . The reaction conditions often involve the use of solvents like acetonitrile and bases such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .
Applications De Recherche Scientifique
5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme Lm-PTR1 in Leishmania parasites, leading to antipromastigote activity . The compound’s binding to the active site of the enzyme is characterized by strong hydrophobic interactions and lower binding free energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: An energetic heat-resistant explosive.
3,5,3’,5’-tetramethyl-1H,1’H-[4,4’]bipyrazole: Used in various chemical applications.
Uniqueness
What sets 5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide apart is its potent antileishmanial and antimalarial activities, which are superior to some standard drugs . Its unique structure allows for strong interactions with specific molecular targets, enhancing its efficacy in biological applications .
Propriétés
Formule moléculaire |
C20H19ClN8O |
|---|---|
Poids moléculaire |
422.9g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-7-methyl-N-[(E)-(1,3,5-trimethylpyrazol-4-yl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H19ClN8O/c1-11-9-17(14-5-7-15(21)8-6-14)23-20-24-18(27-29(11)20)19(30)25-22-10-16-12(2)26-28(4)13(16)3/h5-10H,1-4H3,(H,25,30)/b22-10+ |
Clé InChI |
QOGALYNRJALKJN-LSHDLFTRSA-N |
SMILES isomérique |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=C(N(N=C3C)C)C)C4=CC=C(C=C4)Cl |
SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=C(N(N=C3C)C)C)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=C(N(N=C3C)C)C)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-adamantyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B454321.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454323.png)
![7-(difluoromethyl)-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454324.png)
![7-(difluoromethyl)-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454326.png)
![7-(difluoromethyl)-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454328.png)
![7-(difluoromethyl)-N-[3-nitro-5-(2-isopropyl-5-methylphenoxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454330.png)
![7-(difluoromethyl)-N-(4-methoxy-2-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454332.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B454336.png)
![5-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}-2-thiophenecarboxylic acid](/img/structure/B454337.png)
![1-benzyl-3-nitro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B454338.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B454340.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B454341.png)

